Farglitazar

Catalog No.
S527761
CAS No.
196808-45-4
M.F
C34H30N2O5
M. Wt
546.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Farglitazar

CAS Number

196808-45-4

Product Name

Farglitazar

IUPAC Name

(2S)-2-(2-benzoylanilino)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]propanoic acid

Molecular Formula

C34H30N2O5

Molecular Weight

546.6 g/mol

InChI

InChI=1S/C34H30N2O5/c1-23-29(36-33(41-23)26-12-6-3-7-13-26)20-21-40-27-18-16-24(17-19-27)22-31(34(38)39)35-30-15-9-8-14-28(30)32(37)25-10-4-2-5-11-25/h2-19,31,35H,20-22H2,1H3,(H,38,39)/t31-/m0/s1

InChI Key

ZZCHHVUQYRMYLW-HKBQPEDESA-N

SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CC(C(=O)O)NC4=CC=CC=C4C(=O)C5=CC=CC=C5

Solubility

Soluble in DMSO

Synonyms

farglitazar, GI 2570, GI 262570, GI-2570, GI-262570, GI2570, GI262570

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CC(C(=O)O)NC4=CC=CC=C4C(=O)C5=CC=CC=C5

Isomeric SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)C[C@@H](C(=O)O)NC4=CC=CC=C4C(=O)C5=CC=CC=C5

Description

The exact mass of the compound Farglitazar is 546.2155 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonist

  • Farglitazar belongs to a class of compounds known as PPARγ agonists. PPARγ is a protein found in cells throughout the body that plays a role in regulating fat storage, blood sugar control, and inflammation [National Institutes of Health. Peroxisome proliferator-activated receptor gamma (PPARgamma). ].
  • By activating PPARγ, farglitazar may exert beneficial effects in conditions like type 2 diabetes, nonalcoholic fatty liver disease (NAFLD), and some cancers [Soccio et al., 2010].

Research Focus Areas

  • Type 2 Diabetes: Studies have explored farglitazar's potential to improve insulin sensitivity and glycemic control in patients with type 2 diabetes [Mudaliar et al., 2013].
  • Nonalcoholic Fatty Liver Disease (NAFLD): Research suggests farglitazar may improve liver function and reduce fat accumulation in the liver in patients with NAFLD [Iwakiri et al., 2014].
  • Other Applications: Farglitazar is also being investigated for its potential role in other conditions, including certain cancers and cardiovascular diseases. However, more research is needed in these areas [Singh et al., 2018].

Farglitazar is a synthetic compound classified as a peroxisome proliferator-activated receptor gamma agonist. Its chemical structure is characterized by the formula C34H30N2O5, and it is derived from L-tyrosine. Farglitazar exhibits significant hypoglycemic and lipid-lowering activities, making it a candidate for therapeutic applications in managing conditions such as type 2 diabetes mellitus and dyslipidemia . The compound has garnered attention for its potential to modulate metabolic pathways through interaction with nuclear receptors involved in lipid metabolism and glucose homeostasis .

Farglitazar's mechanism of action involved activating PPARγ, which can improve insulin sensitivity and blood sugar control []. However, the specific details of this mechanism are not widely reported due to discontinued development [].

The chemical behavior of Farglitazar includes its susceptibility to oxidative degradation. Studies indicate that the degradation of its oxazole moiety primarily occurs through reactions with singlet oxygen, leading to the formation of various degradation products . This oxidative stress can significantly impact the stability and efficacy of the compound in biological systems.

Farglitazar functions primarily as an agonist for peroxisome proliferator-activated receptor gamma, which plays a crucial role in regulating genes involved in glucose and lipid metabolism. Its biological activities include:

  • Hypoglycemic effects: By enhancing insulin sensitivity, Farglitazar aids in lowering blood glucose levels in diabetic patients.
  • Lipid-lowering effects: The compound promotes the uptake and utilization of fatty acids, contributing to improved lipid profiles .

Clinical studies have shown that Farglitazar can effectively control glycemic levels and improve lipid metabolism, although it has been noted that it lacks antifibrotic activity in certain contexts .

The synthesis of Farglitazar involves several steps, typically starting from L-tyrosine. The process includes:

  • Formation of key intermediates: Through various chemical transformations, including oxidation and condensation reactions.
  • Final assembly: The final structure is achieved by coupling different functional groups to form the complete molecule.

Detailed synthetic routes are often proprietary or complex, involving advanced organic chemistry techniques tailored to optimize yield and purity .

Research on Farglitazar has highlighted its interactions with various biological targets:

  • Nuclear receptors: It binds specifically to peroxisome proliferator-activated receptors, influencing gene expression related to metabolism.
  • Drug interactions: Studies indicate that Farglitazar may interact with other medications used for similar conditions, necessitating careful monitoring during co-administration .

Farglitazar belongs to a class of compounds known as thiazolidinediones or PPAR gamma agonists. Here are some similar compounds:

Compound NameChemical StructureUnique Features
PioglitazoneC19H20N2O3SWell-established use for type 2 diabetes; fewer side effects compared to older agents.
RosiglitazoneC18H19N3O3SAssociated with cardiovascular risks; effective in glycemic control.
TroglitazoneC21H25N3O4SWithdrawn due to hepatotoxicity; initially promising for diabetes management.

Farglitazar is unique among these compounds due to its specific binding affinity and mechanism of action, which may offer advantages in terms of efficacy and safety profiles compared to other PPAR gamma agonists .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

7.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

546.21547206 g/mol

Monoisotopic Mass

546.21547206 g/mol

Heavy Atom Count

41

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3433GY7132

Pharmacology

Farglitazar is an L-tyrosine derived and peroxisome proliferator-activated receptor (PPAR) agonist with hypoglycemic and lipid lowering activity. Farglitazar shows greater selectivity over PPARgamma than PPARalpha. This agent is developed for the treatment of hepatic fibrosis.

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Peroxisome proliferator-activated receptor (PPAR)
NR1C3 (PPARG) [HSA:5468] [KO:K08530]

Other CAS

196808-45-4

Wikipedia

Farglitazar

Dates

Modify: 2024-04-14
1: Otake K, Azukizawa S, Takeda S, Fukui M, Kawahara A, Kitao T, Shirahase H. Novel 2,7-Substituted (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acids: Peroxisome Proliferator-Activated Receptor γ Partial Agonists with Protein-Tyrosine Phosphatase 1B Inhibition. Chem Pharm Bull (Tokyo). 2015;63(12):998-1014. doi: 10.1248/cpb.c15-00508. PubMed PMID: 26633022.
2: Ma Y, Wang SQ, Xu WR, Wang RL, Chou KC. Design novel dual agonists for treating type-2 diabetes by targeting peroxisome proliferator-activated receptors with core hopping approach. PLoS One. 2012;7(6):e38546. doi: 10.1371/journal.pone.0038546. Epub 2012 Jun 7. PubMed PMID: 22685582; PubMed Central PMCID: PMC3369836.
3: Yamagishi K, Yamamoto K, Mochizuki Y, Nakano T, Yamada S, Tokiwa H. Flexible ligand recognition of peroxisome proliferator-activated receptor-gamma (PPARgamma). Bioorg Med Chem Lett. 2010 Jun 1;20(11):3344-7. doi: 10.1016/j.bmcl.2010.04.031. Epub 2010 Apr 14. PubMed PMID: 20444603.
4: McHutchison J, Goodman Z, Patel K, Makhlouf H, Rodriguez-Torres M, Shiffman M, Rockey D, Husa P, Chuang WL, Levine R, Jonas M, Theodore D, Brigandi R, Webster A, Schultz M, Watson H, Stancil B, Gardner S; Farglitizar Study Investigators. Farglitazar lacks antifibrotic activity in patients with chronic hepatitis C infection. Gastroenterology. 2010 Apr;138(4):1365-73, 1373.e1-2. doi: 10.1053/j.gastro.2009.12.003. Epub 2010 Feb 13. Erratum in: Gastroenterology. 2010 Jul;139(1):360. PubMed PMID: 20004661.
5: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2009 Apr;31(3):183-226. PubMed PMID: 19536362.
6: Nofziger C, Brown KK, Smith CD, Harrington W, Murray D, Bisi J, Ashton TT, Maurio FP, Kalsi K, West TA, Baines D, Blazer-Yost BL. PPARgamma agonists inhibit vasopressin-mediated anion transport in the MDCK-C7 cell line. Am J Physiol Renal Physiol. 2009 Jul;297(1):F55-62. doi: 10.1152/ajprenal.00090.2009. Epub 2009 Apr 29. PubMed PMID: 19403648.
7: Lee BC, Dence CS, Zhou H, Parent EE, Welch MJ, Katzenellenbogen JA. Fluorine-18 labeling and biodistribution studies on peroxisome proliferator-activated receptor-gamma ligands: potential positron emission tomography imaging agents. Nucl Med Biol. 2009 Feb;36(2):147-53. doi: 10.1016/j.nucmedbio.2008.11.002. PubMed PMID: 19217526; PubMed Central PMCID: PMC2774759.
8: Azukizawa S, Kasai M, Takahashi K, Miike T, Kunishiro K, Kanda M, Mukai C, Shirahase H. Synthesis and biological evaluation of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids: a novel series of PPAR gamma agonists. Chem Pharm Bull (Tokyo). 2008 Mar;56(3):335-45. PubMed PMID: 18310946.
9: Spraggs C, McCarthy A, McCarthy L, Hong G, Hughes A, Lin X, Sathe G, Smart D, Traini C, Van Horn S, Warren L, Mosteller M. Genetic variants in the epithelial sodium channel associate with oedema in type 2 diabetic patients receiving the peroxisome proliferator-activated receptor gamma agonist farglitazar. Pharmacogenet Genomics. 2007 Dec;17(12):1065-76. PubMed PMID: 18004211.
10: Trump RP, Cobb JE, Shearer BG, Lambert MH, Nolte RT, Willson TM, Buckholz RG, Zhao SM, Leesnitzer LM, Iannone MA, Pearce KH, Billin AN, Hoekstra WJ. Co-crystal structure guided array synthesis of PPARgamma inverse agonists. Bioorg Med Chem Lett. 2007 Jul 15;17(14):3916-20. Epub 2007 May 18. PubMed PMID: 17533125.
11: Yang B, Chen L, Qian Y, Triantafillou JA, McNulty JA, Carrick K, Clifton LG, Han B, Geske R, Strum J, Brown KK, Stimpson SA, Pahel G. Changes of skeletal muscle adiponectin content in diet-induced insulin resistant rats. Biochem Biophys Res Commun. 2006 Mar 3;341(1):209-17. Epub 2006 Jan 9. PubMed PMID: 16414018.
12: Tenenbaum A, Motro M, Fisman EZ. Dual and pan-peroxisome proliferator-activated receptors (PPAR) co-agonism: the bezafibrate lessons. Cardiovasc Diabetol. 2005 Sep 16;4:14. Review. PubMed PMID: 16168052; PubMed Central PMCID: PMC1236941.
13: Yang B, Lin P, Carrick KM, McNulty JA, Clifton LG, Winegar DA, Strum JC, Stimpson SA, Pahel GL. PPARgamma agonists diminish serum VEGF elevation in diet-induced insulin resistant SD rats and ZDF rats. Biochem Biophys Res Commun. 2005 Aug 19;334(1):176-82. PubMed PMID: 15993383.
14: Golfman LS, Wilson CR, Sharma S, Burgmaier M, Young ME, Guthrie PH, Van Arsdall M, Adrogue JV, Brown KK, Taegtmeyer H. Activation of PPARgamma enhances myocardial glucose oxidation and improves contractile function in isolated working hearts of ZDF rats. Am J Physiol Endocrinol Metab. 2005 Aug;289(2):E328-36. Epub 2005 Mar 29. PubMed PMID: 15797988.
15: Sheu SH, Kaya T, Waxman DJ, Vajda S. Exploring the binding site structure of the PPAR gamma ligand-binding domain by computational solvent mapping. Biochemistry. 2005 Feb 1;44(4):1193-209. PubMed PMID: 15667213.
16: Chen Q, Chen J, Sun T, Shen J, Shen X, Jiang H. A yeast two-hybrid technology-based system for the discovery of PPARgamma agonist and antagonist. Anal Biochem. 2004 Dec 15;335(2):253-9. PubMed PMID: 15556564.
17: Yang B, Brown KK, Chen L, Carrick KM, Clifton LG, McNulty JA, Winegar DA, Strum JC, Stimpson SA, Pahel GL. Serum adiponectin as a biomarker for in vivo PPARgamma activation and PPARgamma agonist-induced efficacy on insulin sensitization/lipid lowering in rats. BMC Pharmacol. 2004 Oct 18;4:23. PubMed PMID: 15491498; PubMed Central PMCID: PMC526775.
18: Chen L, Yang B, McNulty JA, Clifton LG, Binz JG, Grimes AM, Strum JC, Harrington WW, Chen Z, Balon TW, Stimpson SA, Brown KK. GI262570, a peroxisome proliferator-activated receptor {gamma} agonist, changes electrolytes and water reabsorption from the distal nephron in rats. J Pharmacol Exp Ther. 2005 Feb;312(2):718-25. Epub 2004 Oct 8. PubMed PMID: 15475592.
19: Heppner TJ, Bonev AD, Eckman DM, Gomez MF, Petkov GV, Nelson MT. Novel PPARgamma agonists GI 262570, GW 7845, GW 1929, and pioglitazone decrease calcium channel function and myogenic tone in rat mesenteric arteries. Pharmacology. 2005 Jan;73(1):15-22. Epub 2004 Sep 27. PubMed PMID: 15452359.
20: Gardiner SM, Nunez DJ, Baer PG, Brown KK, Bennett T. Regional hemodynamic effects of the N-(2-benzoylphenyl)-L-tyrosine peroxisome proliferator-activated receptor-gamma ligand, GI 262570 [(S)-2-(2-benzoylphenylamino)-3-[4-[2-(5-methyl-2-phenyl-2-oxazol-4-yl)ethoxy]phe nyl]propionic acid], in conscious rats. J Pharmacol Exp Ther. 2004 Sep;310(3):1226-33. Epub 2004 May 4. PubMed PMID: 15126643.

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